molecular formula C18H12N4O3S B11242042 N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine

N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine

Cat. No.: B11242042
M. Wt: 364.4 g/mol
InChI Key: ULQUMRVXJWEDFK-UHFFFAOYSA-N
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Description

N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a furan ring, a thiazole ring, and a pyridine ring, all of which are connected through various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine stands out due to its unique combination of furan, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12N4O3S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[5-(4-nitrophenyl)furan-2-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H12N4O3S/c23-22(24)13-6-4-12(5-7-13)15-8-9-16(25-15)14-11-26-18(20-14)21-17-3-1-2-10-19-17/h1-11H,(H,19,20,21)

InChI Key

ULQUMRVXJWEDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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